5-Amino-1-ethyl-1H-1,2,3-triazole
Overview
Description
5-Amino-1-ethyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) discussed the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics or biologically active compounds. This involves overcoming the Dimroth rearrangement issue through a protocol based on ruthenium-catalyzed cycloaddition. The study highlights its application in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Spectroscopic, Electronic, and Luminescent Properties : Nadeem et al. (2017) explored the structural, electronic, and luminescent properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione. This research contributes to understanding the photophysical properties of such compounds and their applications in nonlinear optical properties (Nadeem et al., 2017).
Corrosion Inhibition : Sudheer and Quraishi (2013) studied the effectiveness of triazole derivatives, including 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol, as corrosion inhibitors for copper in hydrochloric acid medium. This research provides insights into their potential use in corrosion prevention (Sudheer & Quraishi, 2013).
Synthesis of Medicinally Important Compounds : Krishna et al. (2015) described the synthesis of 5-amino-1,2,3-triazoles using a Cs2CO3-catalyzed azide–acetonitrile cycloaddition. This process is noted for its high yields and regioselectivity, indicating potential applications in medicinal chemistry (Krishna et al., 2015).
Anticancer Activity : Bekircan et al. (2008) synthesized and evaluated certain 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity. This demonstrates the potential of triazole derivatives in developing new cancer treatments (Bekircan et al., 2008).
Antibacterial and Anticonvulsant Evaluation : Rajasekaran et al. (2006) evaluated novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles for their antibacterial, antifungal, and anticonvulsant properties, highlighting the diverse biological activities of triazole derivatives (Rajasekaran et al., 2006).
Antiviral Applications : Jordão et al. (2009) studied the antiviral effects of N-amino-1,2,3-triazole derivatives against Cantagalo virus replication, indicating potential uses in antiviral therapies (Jordão et al., 2009).
Properties
IUPAC Name |
3-ethyltriazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-8-4(5)3-6-7-8/h3H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYHHMDKPRCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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